molecular formula C12H21NO3 B13194262 tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate

tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate

Cat. No.: B13194262
M. Wt: 227.30 g/mol
InChI Key: ABOVZVGBFCJVCS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4,5)9-6-8(9)7-14/h7-9H,6H2,1-5H3,(H,13,15)

InChI Key

ABOVZVGBFCJVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1CC1C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia . The reaction mixture is then stirred at low temperatures and subsequently at room temperature to complete the reaction. The product is purified through recrystallization using hexane .

Chemical Reactions Analysis

tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group in the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound used in organic synthesis and as a protecting group for amines.

    tert-Butyl (2-formylphenyl)carbamate: Another formyl-substituted carbamate with applications in organic synthesis.

    tert-Butyl (5-amino-2-methylphenyl)carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and formyl groups, which confer distinct reactivity and biological activity.

Biological Activity

Tert-butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a tert-butyl group and a cyclopropyl moiety, suggests interesting interactions in biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, cellular effects, and applications in research.

  • Molecular Formula : C12H21N2O2
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 137076-22-3

This compound interacts with various biological targets, primarily focusing on enzyme inhibition and modulation of signaling pathways.

Target Enzymes

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter synthesis, potentially affecting synaptic transmission.
  • Modulation of Ion Channels : It selectively affects voltage-gated sodium channels (VGSCs), stabilizing them in an inactive state, which reduces neuronal excitability and can be beneficial in conditions characterized by excessive neuronal firing.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells.

2. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating its possible application in developing new antibiotics.

3. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro, suggesting it could be explored for therapeutic applications in inflammatory diseases.

Data Tables

PropertyValue
Molecular Weight225.31 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Case Studies

  • Neuroprotective Study : A study investigated the effects of this compound on cultured neuronal cells exposed to glutamate-induced excitotoxicity. The results indicated a significant reduction in cell death compared to control groups, highlighting its neuroprotective potential.
  • Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting moderate antibacterial activity.
  • Inflammation Model : An animal model of inflammation was used to evaluate the anti-inflammatory effects of the compound. Results demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with the compound.

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